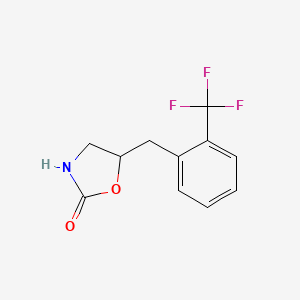![molecular formula C16H12BrNS B14505819 3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide CAS No. 65032-69-1](/img/structure/B14505819.png)
3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a thiazole and isoindole moiety, making it a valuable subject for research in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylthiazole with isoindoline derivatives in the presence of a brominating agent. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of the starting materials, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or even organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone or silver nitrate in water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions typically result in the formation of new halide derivatives .
Applications De Recherche Scientifique
3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-bromophenyl)-5H,6H,7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
- 3-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
- 2-methyl-3-phenyl-5H,6H,7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
Uniqueness
3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
65032-69-1 |
|---|---|
Formule moléculaire |
C16H12BrNS |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
3-phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium;bromide |
InChI |
InChI=1S/C16H12NS.BrH/c1-2-6-12(7-3-1)16-17-10-13-8-4-5-9-14(13)15(17)11-18-16;/h1-9,11H,10H2;1H/q+1;/p-1 |
Clé InChI |
RLALOZJICIQOHS-UHFFFAOYSA-M |
SMILES canonique |
C1C2=CC=CC=C2C3=CSC(=[N+]31)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


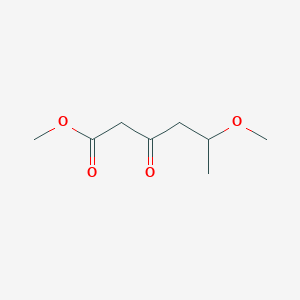


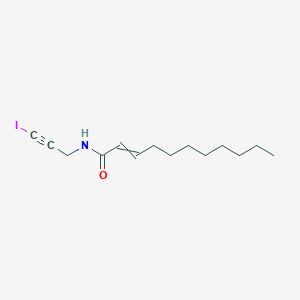
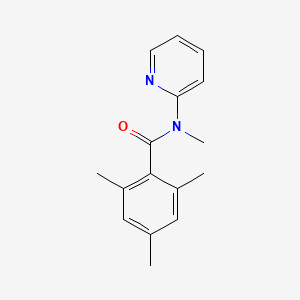
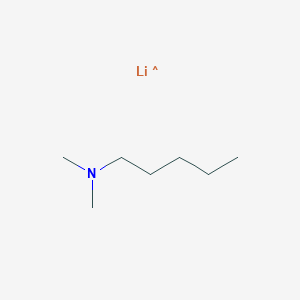
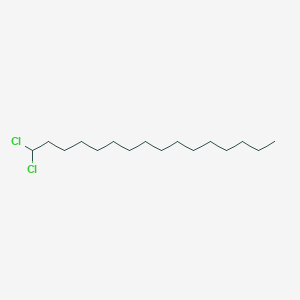
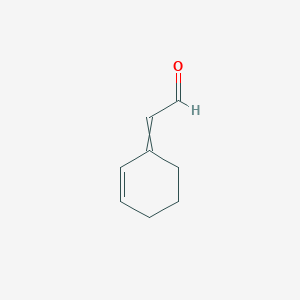
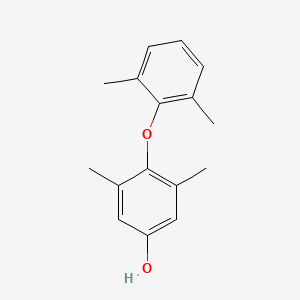
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
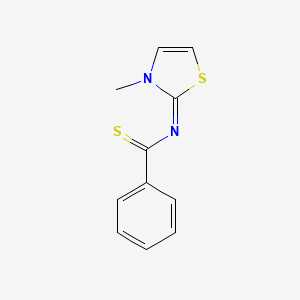
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)
